molecular formula C18H20ClN3O2S B2828208 2-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide CAS No. 338423-31-7

2-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Cat. No. B2828208
CAS RN: 338423-31-7
M. Wt: 377.89
InChI Key: XZVLZBSMANYOQY-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-isopropyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide” is a chemical compound with the molecular formula C18H20ClN3O2S. Its average mass is 377.888 Da and its monoisotopic mass is 377.096466 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring, which is a fused benzene and imidazole ring, and a benzenesulfonamide group. The molecule also contains a chlorine atom and an isopropyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the current data .

Scientific Research Applications

DNA Binding and Anticancer Activity

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies reveal the significant role of N-sulfonamide derivatives in interacting with DNA and inducing cell death in cancer cells, mainly through apoptosis. Such findings suggest potential therapeutic applications in cancer treatment (González-Álvarez et al., 2013).

Antitumor Activity

Research on novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives has demonstrated significant in vitro antitumor activity, highlighting the structure-activity relationships crucial for developing effective cancer therapies. These compounds show promising selectivity towards specific cancer cell lines, indicating their potential as targeted cancer treatments (Sławiński & Brzozowski, 2006).

Photodecomposition Studies

Studies on the photodecomposition of sulfamethoxazole, a related sulfonamide, have provided insights into the photolability of these compounds in acidic aqueous solutions, leading to various photoproducts. Such research contributes to understanding the environmental fate and photochemical behavior of sulfonamides (Zhou & Moore, 1994).

Molecular and Electronic Structure Analysis

The synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted. These studies offer valuable information on the molecular and electronic structures, which are essential for understanding the chemical behavior and reactivity of sulfonamide derivatives (Rublova et al., 2017).

Endothelin Antagonists

Research on biphenylsulfonamide endothelin antagonists has led to the identification of compounds with significant potential to inhibit endothelin-A selectively. These findings have implications for developing new treatments for conditions associated with endothelin, such as hypertension (Murugesan et al., 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. It’s possible that the compound could have biological activity, given the presence of the benzimidazole and benzenesulfonamide groups, which are found in various biologically active compounds .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-chloro-N-(5,6-dimethyl-1-propan-2-ylbenzimidazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S/c1-11(2)22-10-20-18-15(22)9-12(3)13(4)17(18)21-25(23,24)16-8-6-5-7-14(16)19/h5-11,21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVLZBSMANYOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC=C3Cl)N=CN2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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